molecular formula C18H16N2O2S2 B2903887 (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-HYDROXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 21346-25-8

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-HYDROXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2903887
CAS No.: 21346-25-8
M. Wt: 356.46
InChI Key: DBROGSOZCBHQTN-WJDWOHSUSA-N
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Description

(5Z)-5-{[4-(Dimethylamino)phenyl]methylidene}-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configured arylidene moiety at the 5-position, a 4-hydroxyphenyl group at the 3-position, and a sulfanylidene (C=S) group at the 2-position.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-19(2)13-5-3-12(4-6-13)11-16-17(22)20(18(23)24-16)14-7-9-15(21)10-8-14/h3-11,21H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBROGSOZCBHQTN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-HYDROXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-HYDROXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H18BrN2SC_{17}H_{18}BrN_2S and a molecular weight of approximately 330.2 g/mol. The structure includes a bromophenyl group and an indole moiety, which contribute to its biological activity and interaction with various biological targets .

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing indole derivatives, like 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea, exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, the presence of the bromophenyl group enhances the compound's ability to interact with cancer cell receptors, making it a candidate for further development in cancer therapy .

Antimicrobial Properties
The thiourea functional group is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymes .

Biological Research Applications

Neurological Studies
Indole derivatives have been implicated in neuroprotective effects. The compound may be investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate the specific pathways through which this compound exerts its neuroprotective effects .

Enzyme Inhibition Studies
The unique structure of 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea makes it suitable for studies on enzyme inhibition. It can be tested against various enzymes involved in metabolic pathways to determine its effectiveness as an inhibitor, which could lead to insights into metabolic diseases and potential therapeutic strategies .

Material Science Applications

Polymer Synthesis
The compound’s thiourea group can be utilized in synthesizing novel polymers with specific properties. Thioureas are known for their ability to enhance thermal stability and mechanical strength in polymer matrices. Research into incorporating this compound into polymer formulations could lead to advancements in materials used in coatings, adhesives, and composites .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; effective against multiple cancer types.
Antimicrobial PropertiesSignificant inhibition of bacterial growth; potential for new antibiotic development.
Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures; potential therapeutic implications.
Polymer EnhancementImproved mechanical properties observed in polymer blends containing thiourea derivatives.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-HYDROXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.

Comparison with Similar Compounds

Structural Comparisons

Thiazolidinone derivatives share a core 1,3-thiazolidin-4-one ring but differ in substituents, which critically modulate their properties. Key structural analogs include:

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 5-(Z)-[4-(dimethylamino)benzylidene], 3-(4-hydroxyphenyl), 2-sulfanylidene Electron-rich dimethylamino group; polar 4-hydroxyphenyl
Compound 5 () 5-(Z)-[4-methoxybenzylidene], 3-(4-hydroxyphenyl), 2-hydrazono Methoxy substituent (electron-donating); hydrazone moiety
Compound 14 () Nitroindolin-2-one fused to thiazolidinone, 2-methoxyphenyl Bulky nitroindolinone group; methoxy substituent
Compound in 5-(2-hydroxybenzylidene), 3-(4-methylphenyl), 2-sulfanylidene Hydroxybenzylidene; methylphenyl group
Compound in 5-(3,4-dimethoxybenzylidene), 3-(4-methylphenyl), 2-sulfanylidene Dimethoxy substituents; methylphenyl group

Key Observations :

  • The 4-hydroxyphenyl group increases polarity compared to methylphenyl (), improving solubility in polar solvents .
  • Sulfanylidene (C=S) at position 2 may favor tautomerism or thiol-mediated interactions compared to oxo (C=O) derivatives .

Reactivity Trends :

  • Electron-rich aldehydes (e.g., 4-dimethylaminobenzaldehyde) may accelerate condensation kinetics compared to methoxy or hydroxy derivatives .
Physicochemical Properties
Property Target Compound Compound 5 () Compound 14 () Compound in
Molecular Weight* ~383 g/mol ~408 g/mol 517 g/mol ~455 g/mol
Solubility Moderate (DMF, ethanol) High (DMF-acetic acid) Low (ethanol) Moderate (DCM-methanol)
EI-MS (m/z) Not reported Not reported 517 [M⁺] Not reported

*Calculated based on molecular formulas.

Key Findings :

  • The nitroindolinone in Compound 14 increases molecular weight and reduces solubility compared to the target compound .
  • Methoxy groups (Compound 5, ) enhance lipophilicity, while hydroxyphenyl (target) improves hydrogen-bonding capacity .

Biological Activity

The compound (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are a significant area of research in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Anticancer : Thiazolidin-4-one derivatives have shown promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antioxidant : These compounds exhibit antioxidant activities that help in scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory : Some thiazolidin-4-one derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial : Several derivatives have demonstrated significant antimicrobial activity against various pathogens .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer effects. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Cycle Progression : The compound has been found to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell division.
  • Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .

Antioxidant Activity

The antioxidant capacity of this thiazolidinone derivative has been evaluated using various assays, such as DPPH and ABTS. The results indicate that it effectively scavenges free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Properties

In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways. This property positions it as a potential therapeutic agent for inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly influenced by their chemical structure. Key modifications that enhance activity include:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups (like dimethylamino) on the phenyl ring increases the compound's reactivity and biological efficacy.
  • Hydroxyl Groups : Hydroxyl substituents contribute to improved solubility and bioavailability, enhancing overall activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiazolidinone derivatives:

StudyFindings
Sava et al. (2021)Identified significant antioxidant activity in thiazolidinone derivatives with specific substituents .
Verma et al. (2023)Demonstrated potent anticancer effects against various cell lines with IC50 values indicating strong efficacy .
Carraro Junior et al. (2022)Reported on the synthesis and characterization of thiazolidinone derivatives showing promising anti-inflammatory properties .

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